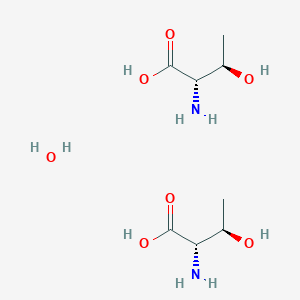
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate is a chiral amino acid derivative. It is a compound of interest in various fields of chemistry and biology due to its unique stereochemistry and functional groups. The compound consists of an amino group, a hydroxyl group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
作用机制
Target of Action
DL-Threonine hydrate(2:1) is an essential amino acid . It is primarily used as a nutritional supplement, often added to poultry feed . It is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .
Mode of Action
It is known that it plays a crucial role in protein synthesis as it is an essential amino acid .
Biochemical Pathways
DL-Threonine hydrate(2:1) is involved in several biochemical pathways. Threonine aldolases, for instance, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . Threonine dehydratase converts L-threonine to 2-ketobutyrate .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body.
生化分析
Biochemical Properties
DL-Threonine hydrate(2:1) is involved in many biological processes. It participates in the conversion of glycogen into the glucose pathway, supports muscle tissue maintenance and growth, and plays a key role in regulating levels of other amino acids .
Cellular Effects
DL-Threonine hydrate(2:1) can promote animal growth and nitrogen balance. In chickens, a deficiency of DL-Threonine hydrate(2:1) can lead to loss of appetite, a sharp decline in body weight, and low feed utilization efficiency .
Molecular Mechanism
The molecular mechanism of DL-Threonine hydrate(2:1) involves its conversion to 2-ketobutyrate. This process is facilitated by the enzyme threonine dehydratase .
Dosage Effects in Animal Models
The effects of DL-Threonine hydrate(2:1) can vary with different dosages in animal models. Specific studies detailing these effects are currently limited .
Metabolic Pathways
DL-Threonine hydrate(2:1) is involved in the metabolic pathway that converts L-threonine to 2-ketobutyrate, a key step in the biosynthesis of L-isoleucine .
Subcellular Localization
It’s likely that any such localization would involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to induce the desired stereochemistry in the product. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the amino and hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic methods are preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the compound. Large-scale production may also involve the use of continuous flow reactors to optimize the reaction efficiency and yield.
化学反应分析
Types of Reactions
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can regenerate the original hydroxyl group.
科学研究应用
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
相似化合物的比较
Similar Compounds
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound has a similar structure but with a methyl group instead of a hydroxyl group.
Benzylamine: An organic compound with an amino group attached to a benzyl group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a different functional group arrangement.
Uniqueness
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWHMAPAPXBPFN-PZXRSRGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2599770.png)
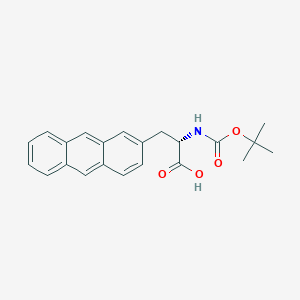
![N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2599772.png)
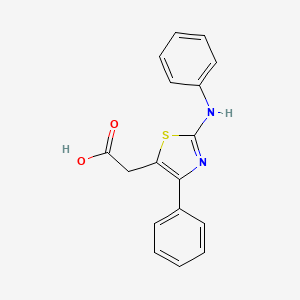
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2599776.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)
![2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2599778.png)
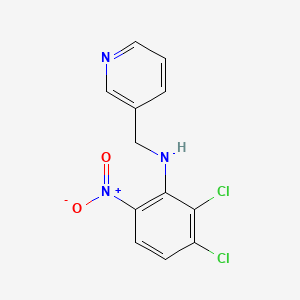
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2599780.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)
![4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2599787.png)
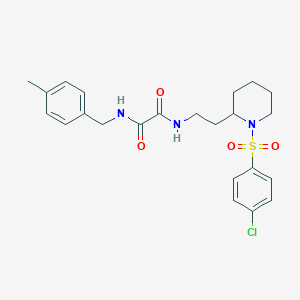
![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)
